REACTION_CXSMILES
|
[CH:1](=[C:8]1[CH2:12][CH:11]([CH2:13][CH3:14])[O:10][C:9]1=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[H][H]>[Pd].C(O)C>[CH2:1]([CH:8]1[CH2:12][CH:11]([CH2:13][CH3:14])[O:10][C:9]1=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
|
Name
|
3-heptylidene-5-ethyldihydro-2(3H)-furanone
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)=C1C(OC(C1)CC)=O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product prepared
|
Type
|
ADDITION
|
Details
|
slowly introduced for 1.5 hours
|
Duration
|
1.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)C1C(OC(C1)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |